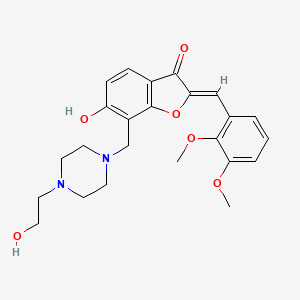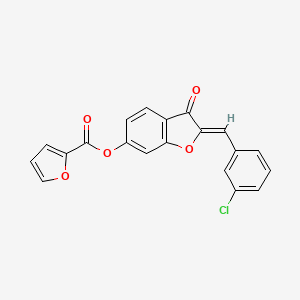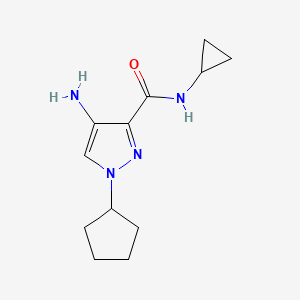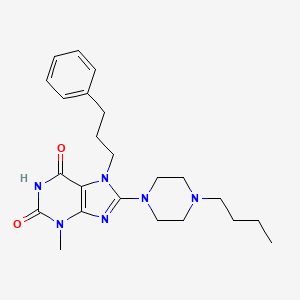
1,6-Diamino-4-(3-chloro-4-methoxyphenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Diamino-4-(3-chloro-4-methoxyphenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile is a useful research compound. Its molecular formula is C14H10ClN5O2 and its molecular weight is 315.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Pyridine Derivatives Synthesis
A study by Ibrahim et al. (2011) focuses on the synthesis of nitrogen bridge-head pyrido[1,2-b][1,2,4]triazepines incorporating a 6-methylchromone moiety, starting from 1,6-diamino-4-(6methyl-4-oxo-4H-chromen-3-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile. These compounds were evaluated for their antimicrobial activity, showcasing the chemical's potential in developing new antimicrobial agents Ibrahim et al., 2011.
Antiviral Activity of Pyrimidine Derivatives
Another application is found in the synthesis of 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are acyclic nucleoside phosphonate analogs with notable antiviral activity. Hocková et al. (2003) describe the preparation of these derivatives and their effectiveness against various retroviruses, highlighting the compound's role in antiviral drug development Hocková et al., 2003.
Synthesis of Heterocyclic Compounds
The chemical serves as a precursor in the synthesis of diverse heterocyclic compounds with potential pharmacological properties. Abdel-Megid (2009) explores the formation of new nitrogen bridge-head pyrido[1,2,4]triazepines through ring closure reactions, indicating the compound's utility in creating biologically active molecules Abdel-Megid, 2009.
Electrochromic Polymer Applications
In the field of materials science, Su et al. (2017) demonstrate the synthesis of electrochromic polymers based on dithienylpyrroles, with potential applications in high-contrast electrochromic devices. The study underscores the compound's relevance in developing materials for electronic displays and smart windows Su et al., 2017.
Luminescent Materials Development
Ahipa et al. (2014) report on the synthesis and characterization of luminescent 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles, indicating their potential as mesogens and blue emitting materials. This research highlights the compound's application in creating luminescent materials for optoelectronic devices Ahipa et al., 2014.
Propriétés
IUPAC Name |
1,2-diamino-4-(3-chloro-4-methoxyphenyl)-6-oxopyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O2/c1-22-11-3-2-7(4-10(11)15)12-8(5-16)13(18)20(19)14(21)9(12)6-17/h2-4H,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCMKLRIKSUFLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)N(C(=C2C#N)N)N)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201331694 |
Source


|
| Record name | 1,2-diamino-4-(3-chloro-4-methoxyphenyl)-6-oxopyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24824548 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
865660-13-5 |
Source


|
| Record name | 1,2-diamino-4-(3-chloro-4-methoxyphenyl)-6-oxopyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-[Acetyl(ethyl)amino]pyridin-3-yl]prop-2-enamide](/img/structure/B2944748.png)



![5-[1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2944755.png)
![2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2944756.png)
![1-Methyl-6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B2944757.png)


![2-Methyl-6-prop-2-enoyl-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B2944763.png)

![N-[2-(diethylamino)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2944765.png)
